molecular formula C15H7ClF6O2 B6359140 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone CAS No. 2301855-70-7

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone

Cat. No.: B6359140
CAS No.: 2301855-70-7
M. Wt: 368.66 g/mol
InChI Key: LFGMEMNVSDPHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone is a chemical compound known for its unique structural features and significant applications in various fields. The compound contains trifluoromethyl groups, a chloro group, and a hydroxy group attached to a benzophenone core. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone can be achieved through various synthetic routes. One common method involves the irradiation of 3,3’-bis(trifluoromethyl)diphenylmethane . This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. The Grignard reaction, although challenging to industrialize, is one such method that has been explored . This reaction involves the use of Grignard reagents to introduce the trifluoromethyl groups onto the benzophenone core.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Bis(trifluoromethyl)-4-chloro-4’-hydroxy-benzophenone is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and chloro groups enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-[4-hydroxy-3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6O2/c16-11-3-1-7(5-9(11)14(17,18)19)13(24)8-2-4-12(23)10(6-8)15(20,21)22/h1-6,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGMEMNVSDPHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.